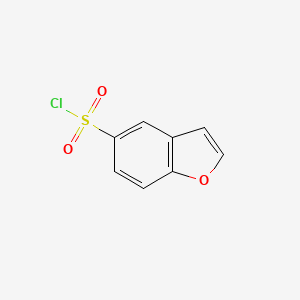

Benzofuran-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQKXPTYOGEXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695124 | |

| Record name | 1-Benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869885-60-9 | |

| Record name | 1-Benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzofuran-5-sulfonyl Chloride: A Technical Guide for Advanced Synthesis and Drug Discovery

This guide provides an in-depth technical overview of benzofuran-5-sulfonyl chloride, a key intermediate for the synthesis of diverse and biologically active molecules. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, synthesis, reactivity, and applications, with a focus on leveraging its unique characteristics for the creation of novel therapeutic agents.

Core Compound Profile: this compound

This compound is an aromatic sulfonyl chloride featuring a benzofuran scaffold. This heterocyclic moiety is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The sulfonyl chloride group is a highly reactive functional group, making the compound an excellent electrophilic partner for reaction with a variety of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing derivatives.

Chemical and Physical Properties

A comprehensive summary of the key properties of this compound is presented in the table below. These data are essential for planning synthetic routes, ensuring safe handling, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 869885-60-9 | [2], [3] |

| Molecular Formula | C₈H₅ClO₃S | [2] |

| Molecular Weight | 216.64 g/mol | [2] |

| IUPAC Name | 1-benzofuran-5-sulfonyl chloride | [2] |

| Boiling Point | 322.5±15.0 °C (Predicted) | [4] |

| Density | 1.514±0.06 g/cm³ (Predicted) | [4] |

| Storage | Inert atmosphere, 2-8°C | [4][5] |

Synthesis and Methodologies

The synthesis of this compound can be achieved through the sulfonation of a benzofuran precursor followed by chlorination. A general and effective method involves the reaction of a bicyclic aromatic compound with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with a thionyl halide.[6]

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route to this compound, adapted from established methods for related bicyclic aromatic sulfonyl chlorides.[6]

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Bicyclic Aromatic Sulfonyl Chloride (Adapted)

This protocol is adapted from a general method for the synthesis of bicyclic aromatic sulfonyl chlorides and serves as a representative procedure.[6] Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a 250 mL, 3-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) and a suitable water-miscible, non-reactive solvent (e.g., 1,2-dichloroethane, 20 mL).

-

Addition of Starting Material: Under a nitrogen purge, stir the slurry at room temperature. Add the bicyclic aromatic starting material (e.g., 2,3-dihydrobenzofuran, 50 mmoles) dropwise to the mixture.

-

Sulfonation: Slowly heat the reaction mixture to 85-90°C over one hour and maintain this temperature for the specified reaction time (typically several hours, monitor by TLC).

-

Chlorination: After cooling the reaction mixture, cautiously add thionyl chloride (e.g., 75 mmoles) dropwise, maintaining the temperature below 40°C.

-

Reaction Completion and Workup: Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Carefully quench the reaction by pouring it onto ice water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Key Transformations

The primary utility of this compound in synthetic chemistry lies in its reactivity as a potent electrophile. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Sulfonamide Synthesis: A Cornerstone Reaction

The formation of a sulfonamide bond is the most common and arguably the most important reaction of this compound in the context of drug discovery. This reaction is typically straightforward and high-yielding.

Caption: General reaction scheme for the synthesis of N-substituted benzofuran-5-sulfonamides.

Detailed Experimental Protocol: General Sulfonamide Synthesis

This protocol provides a general procedure for the synthesis of N-substituted sulfonamides from a sulfonyl chloride and an amine.[7]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Applications in Drug Development and Medicinal Chemistry

The benzofuran scaffold, combined with the sulfonamide functional group, gives rise to molecules with significant potential as therapeutic agents. Benzofuran derivatives have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] The sulfonamide group is a key pharmacophore in many approved drugs and is known to interact with specific biological targets.

Inhibition of Carbonic Anhydrases

A prominent application of benzofuran sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[10] The sulfonamide moiety acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site, thereby inhibiting its catalytic activity.[9]

Caption: Mechanism of carbonic anhydrase inhibition by a deprotonated sulfonamide.

Novel benzofuran-based sulfonamides have been synthesized and shown to be potent inhibitors of tumor-associated hCA IX and XII isoforms, with inhibition constants (Ki) in the nanomolar range.[9] This highlights the potential of using this compound as a starting material for the development of selective anticancer agents.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic environments.[11] HIF-1 activation leads to the expression of genes involved in angiogenesis, cell survival, and metastasis. Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy.[11][12]

N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as novel HIF-1 inhibitors.[11] These compounds have been shown to downregulate the expression of the HIF-1α subunit under hypoxic conditions, inhibit HIF-1 transcriptional activity, and suppress the secretion of vascular endothelial growth factor (VEGF), a key angiogenic factor.[11]

Caption: Simplified HIF-1 signaling pathway and the point of intervention by benzofuran sulfonamide derivatives.

Safety, Handling, and Storage

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazard Identification: Based on data for the compound, it is classified as causing severe skin burns and eye damage (H314).[13] It is corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Due to its reactivity with nucleophiles, it is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents. Recommended storage is under an inert atmosphere at 2-8°C.[4][5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward reactivity, particularly in the formation of sulfonamides, combined with the favorable biological properties of the benzofuran scaffold, makes it a compound of high interest for medicinal chemists and drug discovery programs. The demonstrated activity of its derivatives as potent inhibitors of key biological targets such as carbonic anhydrases and the HIF-1 pathway underscores its importance in the ongoing search for new and effective treatments for cancer and other diseases. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in advanced chemical synthesis and drug development.

References

-

El-Sayed, M. A. A., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1603-1614. Available at: [Link]

-

Huang, D., et al. (2009). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. Journal of Biomedical Science, 16, 8. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2017). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorganic & Medicinal Chemistry, 25(9), 2615-2626. Available at: [Link]

-

Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 703-714. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

Arctom. (n.d.). This compound. Retrieved from [Link]

- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).

-

Khan, I., & Zaib, S. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 99-111. Available at: [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C8H5ClO3S | CID 53403186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Benzofuran-5-ylmethanesulfonyl chloride CAS#: 869885-60-9 [amp.chemicalbook.com]

- 5. This compound,869885-60-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 869885-60-9|this compound|BLD Pharm [bldpharm.com]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Benzofuran-5-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and reactivity of benzofuran-5-sulfonyl chloride (CAS No. 869885-60-9). As a key intermediate in medicinal chemistry and drug development, this compound's unique benzofuran scaffold coupled with the reactive sulfonyl chloride moiety makes it a valuable building block for the synthesis of novel sulfonamides and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical experimental protocols.

Introduction: The Significance of this compound in Modern Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The incorporation of a sulfonyl chloride group at the 5-position of the benzofuran ring system yields this compound, a highly reactive and versatile intermediate. The sulfonamide functional group, readily formed from the reaction of sulfonyl chlorides with amines, is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[2] Therefore, this compound serves as a critical precursor for the development of novel therapeutic agents that combine the biological relevance of the benzofuran nucleus with the established pharmacological properties of sulfonamides.

This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-proven synthetic protocol, and explore its reactivity and applications, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Molecular Structure and Core Physicochemical Properties

The molecular structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a furan ring, with a sulfonyl chloride group attached to the 5-position of the benzofuran core.

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| CAS Number | 869885-60-9 | [3][4] |

| Molecular Formula | C₈H₅ClO₃S | [3][4] |

| Molecular Weight | 216.64 g/mol | [3][4] |

| Appearance | White solid (based on analogous compounds) | Inferred |

| Boiling Point (Predicted) | 322.5 ± 15.0 °C | [5] |

| Density (Predicted) | 1.514 ± 0.06 g/cm³ | [5] |

| XLogP3 (Predicted) | 2.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 55.7 Ų | [3] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, and other common organic solvents; reacts with water. | Inferred from general sulfonyl chloride properties. |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be approached through several established methods for the preparation of aryl sulfonyl chlorides. One of the most direct and reliable methods involves the formation of a Grignard reagent from a readily available halo-substituted benzofuran, followed by quenching with sulfuryl chloride. This approach offers good functional group tolerance and avoids the harsh conditions of direct chlorosulfonation.

Experimental Protocol: Synthesis from 5-Bromobenzofuran

This protocol is adapted from a reported synthesis of a closely related analog, benzofuran-5-ylmethanesulfonyl chloride, and is a robust method for accessing the target compound.[5]

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The use of magnesium turnings and a catalytic amount of iodine is a standard and effective method for initiating the formation of the Grignard reagent from the aryl bromide. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the Grignard reagent and its relatively high boiling point, allowing for reflux to drive the reaction to completion.

-

Reaction with Sulfuryl Chloride: Sulfuryl chloride serves as an efficient source of the sulfonyl chloride moiety. The reaction is conducted at a low temperature (-30 to -40 °C) to control the exothermicity and prevent side reactions.

-

Workup and Purification: The aqueous workup with saturated saline removes inorganic byproducts. Dichloromethane is used for extraction due to its immiscibility with water and its ability to dissolve the product. Drying with anhydrous sodium sulfate removes residual water, which is crucial as the product is moisture-sensitive. Finally, column chromatography allows for the isolation of the pure product.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Initiation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (2.0 equivalents) and a crystal of iodine.

-

Grignard Formation: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask. Slowly add a solution of 5-bromobenzofuran (1.0 equivalent) in anhydrous THF dropwise. The disappearance of the iodine color and gentle reflux indicates the initiation of the Grignard reaction. After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Sulfuryl Chloride: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below -30 °C.

-

Quenching and Workup: After the addition is complete, stir the reaction mixture at -30 °C for an additional 30 minutes, then allow it to warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization Techniques

The successful synthesis and purity of this compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system. Based on the data for the closely related benzofuran-5-ylmethanesulfonyl chloride, the aromatic protons would likely appear as doublets and singlets in the range of δ 7.0-8.5 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield shifted.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines, to form stable sulfonamides.[6]

Caption: General reaction pathway for sulfonamide formation.

Key Aspects of Reactivity:

-

Sulfonamide Formation: The reaction with primary or secondary amines is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[2] This reaction is fundamental to the synthesis of a wide array of potential drug candidates.

-

Stability and Handling: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[7] Therefore, it must be handled under anhydrous conditions and stored in a desiccator or under an inert atmosphere.[7]

-

Versatility in Synthesis: The benzofuran scaffold can be further functionalized before or after the introduction of the sulfonyl chloride group, allowing for the creation of diverse molecular architectures. The sulfonyl chloride itself can also be converted to other functional groups, such as sulfonate esters (by reaction with alcohols) or sulfones.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled. The hydrolysis of the compound releases hydrochloric acid, which is also corrosive and an irritant to the respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be carefully quenched with a suitable nucleophile (e.g., a solution of sodium bicarbonate) before disposal.[7]

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties are dictated by the interplay between the aromatic benzofuran core and the electrophilic sulfonyl chloride group. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is essential for its effective utilization in research and drug development. While experimental data for this specific compound is somewhat limited in the public domain, the principles and protocols presented here provide a solid foundation for its successful application in the laboratory.

References

-

A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Sundaram, A. K., et al. (2015). Preparation of sulfonamides from N-silylamines. NIH Public Access. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H5ClO3S | CID 53403186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Benzofuran-5-ylmethanesulfonyl chloride CAS#: 869885-60-9 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

Synthesis pathways for substituted benzofuran scaffolds

An In-Depth Technical Guide to the Synthesis of Substituted Benzofuran Scaffolds

Authored by a Senior Application Scientist

Introduction: The Benzofuran Core in Modern Drug Discovery

The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in a vast number of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[2][3][4] Clinically recognized drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature this privileged structure, underscoring its significance.[1][3]

The efficacy of benzofuran-based agents is intrinsically linked to the substitution patterns on the heterocyclic and benzene rings. This has driven the development of diverse and sophisticated synthetic strategies to access structurally varied analogues. This guide provides an in-depth exploration of the core synthetic pathways for constructing substituted benzofuran scaffolds, moving from classical rearrangements to modern transition-metal-catalyzed methods. We will dissect the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and execution for researchers in drug development and organic synthesis.

I. Classical Approaches: Ring-Contraction and Condensation Strategies

While modern catalytic methods offer broad scope, classical syntheses provide a foundational understanding of benzofuran reactivity and remain valuable for specific substitution patterns.

The Perkin Rearrangement: A Classic Ring Contraction

First reported by William Henry Perkin in 1870, this rearrangement transforms 3-halocoumarins into benzofuran-2-carboxylic acids.[5][6][7] The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone. This ring-opening step is the critical event, generating a phenoxide and a vinyl halide moiety within the same molecule. The causality of the subsequent ring contraction lies in the intramolecular nucleophilic attack of the newly formed phenoxide onto the vinyl halide carbon, displacing the halide and forming the furan ring.[5]

The choice of base (typically sodium or potassium hydroxide) and solvent (usually ethanol) is critical for efficient lactone cleavage without promoting significant side reactions.[5] Modern adaptations have shown that this transformation can be dramatically accelerated using microwave irradiation, reducing reaction times from hours to mere minutes while maintaining very high yields.[5][8]

Mechanism of the Perkin Rearrangement

Caption: Mechanism of the Perkin rearrangement.

Representative Protocol: Microwave-Assisted Perkin Rearrangement [5]

-

Reaction Setup: To a 10 mL microwave reaction vessel, add the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol), and ethanol (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79-80°C.

-

Workup: After cooling, pour the reaction mixture into 20 mL of cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. The benzofuran-2-carboxylic acid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

II. Intramolecular Cyclization of Phenolic Precursors

A dominant strategy for benzofuran synthesis involves the formation of the O–C2 bond via intramolecular cyclization of suitably functionalized phenols. This approach offers high convergence and control over the final substitution pattern.

Cyclization of ortho-Alkynylphenols

The intramolecular hydroalkoxylation of o-alkynylphenols is one of the most reliable and atom-economical routes to 2-substituted and 2,3-disubstituted benzofurans.[9] This transformation can be catalyzed by a range of transition metals, including palladium, copper, gold, and silver, as well as strong bases.[1][9] The reaction proceeds via a 5-exo-dig cyclization, where the phenolic oxygen attacks the proximal carbon of the alkyne triple bond. The choice of catalyst is crucial as it dictates the reaction conditions and tolerance to functional groups. Gold and silver catalysts are particularly effective due to their high carbophilicity, which activates the alkyne for nucleophilic attack.[1]

Oxidative Cyclization of ortho-Alkenylphenols

For the synthesis of 2-aryl or 2-alkyl benzofurans, the oxidative cyclization of o-alkenylphenols (e.g., 2-hydroxystilbenes) is a powerful technique.[7][9] This process often utilizes palladium(II) catalysts in the presence of an oxidant. The mechanism involves the coordination of the palladium to the alkene, followed by nucleophilic attack from the phenol to form a palladacycle intermediate. Subsequent β-hydride elimination and reductive elimination regenerates the active Pd(II) catalyst (or Pd(0) which is then re-oxidized) and furnishes the aromatic benzofuran.[10] Alternatively, metal-free conditions using hypervalent iodine reagents like PhI(OAc)₂ can also effect this cyclization efficiently.[9][11]

III. Transition-Metal-Catalyzed Annulation and Cross-Coupling Strategies

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, enabling the construction of complex derivatives from simple, readily available starting materials through domino or one-pot processes.[1][12]

Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

A highly convergent and flexible strategy involves a domino sequence of a Sonogashira coupling followed by an intramolecular cyclization.[1][13] This typically begins with the Pd/Cu-catalyzed cross-coupling of a terminal alkyne with an o-iodophenol.[14] The resulting o-alkynylphenol intermediate is not isolated but is induced to cyclize in situ to afford the benzofuran product.

The causality behind the success of this one-pot method lies in the careful tuning of reaction conditions. The Sonogashira coupling requires a base (like triethylamine) and typically copper(I) iodide as a co-catalyst. The subsequent cyclization can be promoted by the same catalyst system, often with heating.[1][15] This approach allows for the rapid assembly of 2-substituted benzofurans, and by including a third component like an aryl iodide in a Larock-type heteroannulation, can yield 2,3-disubstituted benzofurans.[15][16]

Workflow for Sonogashira-Cyclization Synthesis

Caption: One-pot Sonogashira coupling and cyclization.

| Catalyst System | Key Features | Typical Substrates | Yield Range | Reference |

| PdCl₂(PPh₃)₂ / CuI | The classical and most widely used system. Robust and reliable for many substrates. | o-Iodophenols, terminal aryl & alkyl alkynes | 60-95% | [1][14] |

| Pd(OAc)₂ / Ligand | Often used in copper-free variants. Ligand choice (e.g., phosphines) is crucial. | o-Halophenols, terminal alkynes | 50-90% | [17] |

| Ni-based Catalysts | An emerging alternative to palladium, offering different reactivity and cost-effectiveness. | Aryl ethers, activated phenols | 70-90% | [1][14] |

| CuI (alone) | Can mediate both coupling and cyclization, particularly for activated substrates. | o-Bromobenzyl alcohols, terminal acetylenes | 65-85% | [18] |

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful route to 2-substituted-3-functionalized benzofurans.[19][20] The strategy relies on the synthesis of an o-iodoaryl vinyl ether precursor, which can be formed via the conjugate addition of an o-iodophenol to an activated alkyne.[20] The subsequent Pd-catalyzed cyclization proceeds with high regioselectivity to form the C2-C3 bond of the furan ring. This method is particularly valuable for creating benzofurans with a substituent at the 3-position, which can be more challenging to install directly.[20]

Representative Protocol: Three-Component Sonogashira/Larock Annulation [15]

-

Reagent Preparation: In a sealed microwave vial, add the o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Solvent and Base: Add N,N-dimethylformamide (DMF, 3 mL) and triethylamine (3.0 mmol).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) and stir for 5 minutes at room temperature.

-

Aryl Iodide Addition: Add the aryl iodide (1.1 mmol) and potassium carbonate (2.0 mmol).

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

-

Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 2,3-disubstituted benzofuran.

IV. Other Key Synthetic Transformations

Wittig-Based Syntheses

The Wittig reaction offers another distinct pathway to substituted benzofurans. One common approach involves the reaction of benzofuran-3(2H)-ones with stabilized phosphoranes.[21] This reaction forms a 3-methylene-2,3-dihydrobenzofuran intermediate, which readily rearranges to the more stable aromatic 3-substituted benzofuran.[21] A more convergent strategy is an intramolecular Wittig reaction. This typically involves preparing an o-acyloxybenzyltriphenylphosphonium salt, which, upon treatment with a base, generates a phosphorus ylide that cyclizes onto the adjacent ester carbonyl to form the benzofuran ring, often providing 2-substituted products.[22][23] This method can sometimes unexpectedly lead to 3-aroyl-2-phenylbenzofurans, providing a unique entry to this class of compounds.[23]

Conclusion and Future Outlook

The synthesis of substituted benzofurans is a mature yet continually evolving field. While classical methods like the Perkin rearrangement offer historical context and utility for specific targets, the landscape is now dominated by powerful transition-metal-catalyzed reactions. Domino strategies, such as the Sonogashira coupling/cyclization sequence, and C-H activation methodologies represent the state-of-the-art, allowing for the rapid and efficient construction of molecular complexity from simple precursors.[10]

Future advancements will likely focus on the development of more sustainable catalytic systems using earth-abundant metals like copper and nickel, the expansion of C-H functionalization techniques to minimize the need for pre-functionalized starting materials, and the application of photoredox and electrochemical methods to drive these transformations under even milder conditions. For professionals in drug development, a deep understanding of these diverse synthetic pathways is essential for designing and executing efficient routes to novel benzofuran-based therapeutic agents.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). National Center for Biotechnology Information. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Tetrahedron Letters. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2022). Atlantis Press. [Link]

-

Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. (2013). Organic Letters. [Link]

-

Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (2013). The Journal of Organic Chemistry. [Link]

-

Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (2013). Tetrahedron. [Link]

-

Some recent approaches to the synthesis of 2-substituted benzofurans. (2009). Medicinal Chemistry Research. [Link]

-

Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (2013). The Journal of Organic Chemistry. [Link]

-

Perkin rearrangement. (N.d.). Wikipedia. [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Benzofuran Derivatives via Different Methods. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. [Link]

-

Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. (2010). Journal of Heterocyclic Chemistry. [Link]

-

Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (2015). European Journal of Organic Chemistry. [Link]

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (2018). Molbank. [Link]

-

Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (2013). Chemtracts. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2022). RSC Advances. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). PubMed. [Link]

-

Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling. (2013). ACS Publications. [Link]

-

Other Transition Metal-Catalyzed Benzofuran Synthesis. (2017). ResearchGate. [Link]

-

Scheme 7. Synthesis of 2-substituted benzofurans. (2022). ResearchGate. [Link]

-

Benzofuran synthesis. (N.d.). Organic Chemistry Portal. [Link]

-

Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. (2017). ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2022). New Journal of Chemistry. [Link]

-

[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (2015). The Journal of Organic Chemistry. [Link]

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014). Organic Letters. [Link]

-

3-Substituted Benzofurans Research Articles. (N.d.). R Discovery. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). Archives of Pharmacal Research. [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 13. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. connectsci.au [connectsci.au]

- 22. pubs.acs.org [pubs.acs.org]

- 23. sciforum.net [sciforum.net]

The Multifaceted Biological Activities of Novel Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] This scaffold is prevalent in a wide array of natural products and synthetic compounds, exhibiting a remarkable diversity of pharmacological properties.[1][3][4][5] The inherent versatility of the benzofuran nucleus allows for extensive structural modifications, making it a highly attractive framework for medicinal chemists in the quest for novel therapeutic agents.[1][6] Researchers have successfully synthesized and evaluated a multitude of benzofuran derivatives, revealing potent activities across several key therapeutic areas, including oncology, infectious diseases, inflammation, neurodegenerative disorders, and conditions arising from oxidative stress.[4][7][8][9][10]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the significant biological activities of novel benzofuran derivatives, supported by detailed, field-proven experimental protocols. The subsequent sections will delve into the anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects of these compounds, offering insights into their mechanisms of action and structure-activity relationships (SAR). Each section is equipped with step-by-step methodologies for key assays, enabling the replication and validation of findings in a laboratory setting.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[2][11][12] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of key signaling pathways, and suppression of angiogenesis.[11][13]

A. Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[11][14] For instance, certain benzofuran-substituted chalcones have been shown to trigger apoptosis in human breast (MCF-7) and prostate (PC-3) cancer cells.[11][12] Furthermore, some derivatives act as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor growth and vascularization.[13] The inhibition of such kinases disrupts downstream signaling pathways essential for cancer cell survival and proliferation.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[11][12] This protocol is based on standard procedures for in vitro anticancer drug screening.[14]

1. Cell Culture and Maintenance:

-

Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate).[15]

-

Culture Medium: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[14]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]

-

Subculture: Passage cells upon reaching 80-90% confluency to ensure exponential growth.[14]

2. MTT Assay Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the novel benzofuran derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[11][14]

C. Data Presentation: Summarizing Anticancer Activity

The results of the MTT assay can be effectively summarized in a table to compare the cytotoxic potency of different benzofuran derivatives across various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM)[11][13] |

| Benzofuran Derivative 1 | MCF-7 (Breast) | 5.93 |

| Benzofuran Derivative 1 | HeLa (Cervical) | 5.61 |

| Benzofuran Derivative 2 | A549 (Lung) | 17.13 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |

D. Visualizing the Experimental Workflow

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzofuran derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[1][6][7][16]

A. Spectrum of Activity and Structure-Activity Relationship (SAR)

Studies have shown that benzofuran derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[1][7] Structure-activity relationship studies have revealed that the nature and position of substituents on the benzofuran ring are crucial for antimicrobial potency.[1] For instance, the presence of hydroxyl groups or the incorporation of other heterocyclic moieties like thiazole or pyrazoline can enhance antimicrobial activity.[1]

B. Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of novel benzofuran derivatives can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[17][18][19]

1. Preparation of Materials:

-

Microorganisms: Obtain stock cultures of relevant bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.

-

Culture Media: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test Compounds: Dissolve the benzofuran derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

2. Broth Microdilution Method (for MIC determination):

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.[19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18][19]

C. Data Presentation: Summarizing Antimicrobial Potency

The MIC values provide a quantitative measure of the antimicrobial activity of the synthesized compounds.

| Compound ID | S. aureus MIC (µg/mL)[7] | E. coli MIC (µg/mL)[7] | C. albicans MIC (µg/mL)[1] |

| Benzofuran Amide 6a | 6.25 | >100 | >100 |

| Benzofuran Amide 6b | 6.25 | 6.25 | >100 |

| Benzofuran Amide 6f | 6.25 | 12.5 | >100 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

D. Visualizing the Antimicrobial Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators.[7][20][21]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.[20][21] Some compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation.[21] The inhibition of signaling pathways like NF-κB and MAPK, which regulate the expression of inflammatory genes, is another key mechanism.[20]

B. Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production, in cell culture supernatants.[22]

1. Cell Culture and Stimulation:

-

Cell Line: Use a murine macrophage cell line such as RAW 264.7.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

2. Griess Assay Procedure:

-

Collect Supernatant: Collect the cell culture supernatant from each well.

-

Griess Reagent: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to an equal volume of the supernatant in a new 96-well plate.[22]

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.[22]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[22]

-

Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite.[22]

C. Data Presentation: Quantifying Anti-inflammatory Effects

The inhibitory effect on NO production can be expressed as IC50 values.

| Compound ID | NO Production IC50 (µM)[21] |

| Aza-benzofuran 1 | 17.3 |

| Aza-benzofuran 4 | 16.5 |

| Celecoxib (Control) | 32.1 |

D. Visualizing the Inflammatory Signaling Pathway

Caption: Inhibition of LPS-induced inflammatory pathways by benzofuran derivatives.

IV. Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties.[10][23][24]

A. Mechanism of Action: Radical Scavenging and Lipid Peroxidation Inhibition

The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to act as radical scavengers, donating a hydrogen atom to neutralize free radicals.[23][25] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.[25][26] Additionally, some derivatives can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.[23][25]

B. Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[26][27]

1. Reagent Preparation:

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Test Compounds: Prepare various concentrations of the benzofuran derivatives in methanol.

2. Assay Procedure:

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

EC50 Determination: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

C. Data Presentation: Comparing Antioxidant Efficacy

The antioxidant activity can be presented as EC50 values for DPPH radical scavenging.

| Compound ID | DPPH Scavenging EC50 (µM)[28] |

| Benzofuran Derivative 61 | 8.57 |

| Benzofuran Derivative 62 | 9.72 |

| Benzofuran Derivative 63 | 8.27 |

| Ascorbic Acid (Control) | ~5 |

D. Visualizing the Antioxidant Mechanism

Caption: Mechanism of DPPH radical scavenging by a benzofuran derivative.

V. Neuroprotective Effects: Shielding Neurons from Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents, offering protection against various neurotoxic insults.[8][23][25][29][30]

A. Mechanism of Action: Anti-excitotoxicity and Antioxidant Effects

One of the key neuroprotective mechanisms of benzofuran derivatives is their ability to counteract excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate receptors, such as the NMDA receptor.[23][25][29] Some compounds have demonstrated the ability to protect primary cultured neurons from NMDA-induced cell death.[23][25] Furthermore, their antioxidant properties, as previously discussed, contribute significantly to their neuroprotective effects by mitigating oxidative stress, a major factor in neurodegeneration.[23][25][29]

B. Experimental Protocol: Assessing Neuroprotection against NMDA-induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from damage induced by the excitotoxin NMDA.[29]

1. Primary Neuronal Culture:

-

Cell Source: Isolate and culture primary cortical neurons from embryonic rats.

-

Plating: Plate the neurons on poly-D-lysine coated plates.

2. Neuroprotection Assay:

-

Compound Treatment: After several days in culture, treat the neurons with various concentrations of the benzofuran derivatives for a specified period.

-

NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 30 minutes).

-

Recovery: Wash out the NMDA and replace it with fresh culture medium containing the test compounds.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

C. Data Presentation: Evaluating Neuroprotective Efficacy

The neuroprotective effect can be quantified by the percentage of neuronal survival relative to control cultures.

| Compound ID | Concentration (µM) | % Neuronal Viability (vs. NMDA alone)[23][25] |

| Benzofuran-2-carboxamide 1f | 30 | ~95% |

| Benzofuran-2-carboxamide 1j | 100 | ~80% |

| Memantine (Control) | 30 | ~98% |

D. Visualizing the Neuroprotective Mechanism

Caption: Neuroprotective mechanisms of benzofuran derivatives against NMDA-induced excitotoxicity.

VI. Conclusion and Future Directions

The diverse biological activities of novel benzofuran derivatives underscore their immense potential as a versatile scaffold in drug discovery. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, supported by detailed experimental protocols to facilitate further research. The structure-activity relationship studies highlighted herein offer valuable insights for the rational design of more potent and selective benzofuran-based therapeutic agents.

Future research should focus on optimizing the lead compounds identified within each therapeutic area, with an emphasis on improving their pharmacokinetic and pharmacodynamic profiles. In vivo studies are a critical next step to validate the promising in vitro results and to assess the safety and efficacy of these novel derivatives in preclinical models. The continued exploration of the benzofuran scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

-

Ha, J. et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 8754-8771. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 647-656. [Link]

-

Mane, R. A. & Vidyadhara, S. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

Rindhe, S. S. et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Journal of the Korean Chemical Society, 54(5), 584-588. [Link]

-

Kim, H. et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Experimental Neurobiology, 24(2), 149-159. [Link]

-

Munteanu, I. G. & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

-

Gül, H. İ. et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry, 2016, 5326723. [Link]

-

Ha, J. et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Experimental Neurobiology, 24(2), 149-159. [Link]

-

Wang, Y. et al. (2018). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 23(12), 3193. [Link]

-

de Gomes, M. G. et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 12(11), 1968. [Link]

-

González-Ramírez, L. C. et al. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 51. [Link]

-

Gül, H. İ. et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. [Link]

-

Wang, S. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27246-27263. [Link]

-

Kumar, S. & Sharma, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 1-6. [Link]

-

Abdel-Wahab, B. F. et al. (2013). Novel benzofuran derivatives: synthesis and antitumor activity. Scilit. [Link]

-

Wang, S. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Al-Ostath, A. et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 24(3), 2321. [Link]

-

Li, Y. et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(6), 1603-1612. [Link]

-

Latif, Z. A. et al. (2014). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Chemistry, 2014, 259850. [Link]

-

Ebrahim, A. S. et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Applied Sciences, 13(13), 7545. [Link]

-

Mane, R. A. & Vidyadhara, S. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

Al-Majedy, Y. K. & Al-Amiery, A. A. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1373-1389. [Link]

-

Sharma, G. et al. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Current Organic Synthesis, 14(4), 492-510. [Link]

-

Singh, A. & Singh, R. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(5), 263-272. [Link]

-

Khan, I. et al. (2016). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 68(5), 947-959. [Link]

-

Munteanu, I. G. & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Semantic Scholar. [Link]

-

Guleria, S. et al. (2015). Methods for Determining the Antioxidant Activity: A Review. ResearchGate. [Link]

-

A.S., A. et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(11), 1335. [Link]

-

Khan, I. et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(81), 77727-77748. [Link]

-

Kumar, A. et al. (2021). A REVIEW ON DIFFERENT METHODS OF DETERMINATION OF ANTIOXIDANT ACTIVITY ASSAY OF HERBAL PLANTS. International Journal of Pharmaceutical Sciences and Research, 12(10), 5228-5237. [Link]

-

Li, Y. et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 10(8), 643. [Link]

-

Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link]

-

Li, Y. et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Ianni, F. et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 707. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Sharma, A. et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics, 14(2), 223-230. [Link]

-

Kumar, A. et al. (2024). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Drug Delivery and Therapeutics, 14(1), 209-217. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

Mane, R. A. & Vidyadhara, S. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. ResearchGate. [Link]

-

WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

-

Zhang, Y. et al. (2022). Guideline for anticancer assays in cells. ResearchGate. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. jopcr.com [jopcr.com]

- 8. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. microbenotes.com [microbenotes.com]

- 19. apec.org [apec.org]

- 20. mdpi.com [mdpi.com]

- 21. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 24. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. rjlbpcs.com [rjlbpcs.com]

- 28. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 29. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzofuran Scaffold - A Privileged Structure in Nature's Pharmacy

An In-Depth Technical Guide to Natural Product Sources of the Benzofuran Moiety

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural framework in a vast array of natural products.[1] These compounds are ubiquitous in nature, having been isolated from higher plants, fungi, and marine organisms.[2] The significance of the benzofuran scaffold in drug discovery and medicinal chemistry cannot be overstated; it is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the discovery of benzofuran-containing natural products with a wide spectrum of potent pharmacological activities, including anti-tumor, anti-inflammatory, antiviral, antioxidant, antibacterial, and antifungal properties.[3][4][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the major natural sources of benzofuran derivatives, delves into the biosynthetic logic that governs their formation, outlines a practical workflow for their isolation and characterization, and explores their pharmacological significance.

Part 1: A Survey of Major Benzofuran-Containing Natural Products

Benzofuran natural products are widely distributed, particularly in higher plant families such as Asteraceae, Rutaceae, Fabaceae, and Krameriaceae.[4][6] They can be broadly categorized based on their structural complexity and biosynthetic origin.

Furocoumarins: The Photosensitive Powerhouses

Furocoumarins are a well-known class of benzofuran derivatives where the benzofuran ring is fused to a coumarin nucleus. This fusion can result in two distinct isomers: the linear psoralens and the angular angelicins.[7] These compounds are renowned for their photosensitizing capabilities, which are exploited in treatments for skin disorders like psoriasis and vitiligo.[4][8]

-

Psoralen and its derivatives (e.g., Bergapten, Xanthotoxin): These linear furocoumarins are found in plants such as limes, lemons, and parsnips.[4] Upon activation by UV light, they can form covalent cross-links with DNA, inhibiting replication and cell division.[9]

-

Angelicin: This angular furocoumarin is also found in various plants and, due to its steric structure, primarily forms monoadducts with DNA, resulting in lower phototoxicity compared to psoralen.[7][9]

Neolignans: Dimers with Diverse Activities

Neolignans are dimeric compounds derived from phenylpropanoid precursors. A significant subgroup features a 2-arylbenzofuran skeleton. These compounds are particularly abundant in the plant genera Krameria and Zanthoxylum.[4][6]

-

Ailanthoidol: Isolated from the bark of Zanthoxylum ailanthoides, this neolignan has demonstrated significant antioxidant, anti-inflammatory, and anti-tumor-promoting activities.[10][11] Recent studies show it can suppress the progression of hepatoblastoma cells by inhibiting TGF-β1-induced pathways.[10][11][12]

-

Eupomatenoids: A series of neolignans isolated from various plant species, including Krameria tomentosa, which exhibit antioxidant and photoprotective effects.[13][14]

Rocaglates: Potent Inhibitors of Protein Synthesis

The rocaglates, including rocaglamide and silvestrol, are a unique class of complex cyclopenta[b]benzofurans isolated from plants of the genus Aglaia.[15] They are distinguished by their exceptionally potent anticancer and antiviral activities.

-

Mechanism of Action: Rocaglates exert their biological effects by clamping onto the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis.[16][17] This action leads to a gain-of-function, selectively inhibiting the translation of specific mRNAs, which is particularly detrimental to cancer cells.[17][18] Their potent activity makes them highly promising leads for novel cancer therapeutics.[15]

Miscellaneous Benzofurans from Diverse Sources

Beyond these major classes, a plethora of other benzofuran derivatives have been isolated from various natural sources.

-

Eupatorium Species: Plants from the genus Eupatorium (family Asteraceae) are a prolific source of diverse benzofuran and dihydrobenzofuran derivatives.[19][20][21] Many of these compounds, such as eupatobenzofuran, exhibit significant anti-inflammatory and antimicrobial activities.[19][20]

-

Fungal Metabolites: Fungi are also a source of structurally unique angular tricyclic benzofurans, which have been investigated for their biological activities.[22]

Table 1: Representative Benzofuran Natural Products, Sources, and Bioactivities

| Class/Compound | Representative Source(s) | Primary Biological Activity | Citation(s) |

| Furocoumarins | |||

| Psoralen | Psoralea corylifolia, various citrus fruits | Photosensitizing, Antiproliferative | [4] |

| Angelicin | Angelica archangelica, Psoralea corylifolia | Photosensitizing, Anti-inflammatory | [7][23] |

| Neolignans | |||

| Ailanthoidol | Zanthoxylum ailanthoides | Anti-tumor, Anti-inflammatory | [4][10][11] |

| Eupomatenoid 6 | Krameria tomentosa, Krameria triandra | Antioxidant, Photoprotective | [13][14] |

| Rocaglates | |||

| Rocaglamide | Aglaia species | Anticancer, Antiviral, Anti-inflammatory | [15] |

| Silvestrol | Aglaia foveolata | Potent Anticancer, Translation Inhibitor | [15] |

| Miscellaneous | |||

| Eupatobenzofuran | Eupatorium cannabinum | Anti-inflammatory | [19] |

| Fungal Benzofurans | Various fungal species | Various (Antimicrobial, etc.) | [2][22] |